Cas no 149946-89-4 (1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol)

1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a halogenated phenylpropenol derivative characterized by its bromo and fluoro substituents on the aromatic ring, along with a propenol functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the allylic alcohol moiety offers further functionalization potential. Its well-defined structure and stability under controlled conditions make it suitable for precise synthetic applications. The compound is typically handled under inert conditions to preserve its integrity.
1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol structure
149946-89-4 structure
Product Name:1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
CAS No:149946-89-4
MF:C9H8BrFO
MW:231.061625480652
CID:5219448
PubChem ID:65416488
Update Time:2026-03-06

1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 5-bromo-α-ethenyl-2-fluoro-
    • 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol
    • 1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
    • Inchi: 1S/C9H8BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9,12H,1H2
    • InChI Key: DEIKCSZDRHXECS-UHFFFAOYSA-N
    • SMILES: C(C1C=C(Br)C=CC=1F)(O)C=C

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1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Suppliers

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(CAS:149946-89-4)1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
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Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:06
Price ($):357/496/682
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Additional information on 1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol

Comprehensive Overview of 1-(5-Bromo-2-Fluorophenyl)Prop-2-en-1-Ol (CAS No. 149946-89-4)

1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol (CAS No. 149946-89-4) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. Its molecular framework combines a substituted aromatic ring with an allylic alcohol moiety, making it a versatile scaffold for further functionalization. The presence of both bromine and fluorine substituents on the phenyl ring introduces distinct electronic and steric effects, which are critical for modulating reactivity and biological interactions. Recent studies have highlighted its potential as a building block in the development of novel pharmaceuticals, particularly in the design of small-molecule inhibitors targeting specific protein-protein interactions.

The core structure of 1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol features a propenol backbone (CH₂=CH–CH₂–OH) attached to a 5-bromo-substituted 2-fluorophenyl ring. This configuration allows for conjugation between the aromatic system and the double bond, enhancing its chemical stability while enabling participation in π-electron-rich reactions. The bromine atom at the para position (C5) serves as an excellent leaving group for nucleophilic substitution processes, whereas the fluorine atom at C2 introduces electron-withdrawing effects that influence regioselectivity in electrophilic aromatic substitutions. These properties make it an ideal candidate for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in modern drug discovery pipelines.

Recent advancements in computational chemistry have further elucidated the electronic distribution within CAS No. 149946-89-4. Density functional theory (DFT) calculations reveal that the bromine and fluorine substituents create asymmetric charge densities across the aromatic ring, with localized electron depletion at positions ortho to fluorine and meta to bromine. This phenomenon is particularly relevant in transition-metal-catalyzed transformations, where directing group effects govern reaction outcomes. For instance, palladium-catalyzed C–H activation studies using this compound have demonstrated preferential functionalization at positions adjacent to the fluorine atom, enabling site-specific derivatization without requiring additional directing groups.

In the context of medicinal chemistry, derivatives of 1-(5-bromo-2-fluorophenyl)prop-2-en-enol have been explored as lead compounds for kinase inhibitors. The hydroxyl group on the propenol chain can form hydrogen bonds with active site residues in ATP-binding domains, while the halogenated phenyl ring provides hydrophobic interactions with surrounding amino acids. A 2023 study published in *Journal of Medicinal Chemistry* reported that certain esterified analogs exhibited nanomolar IC₅₀ values against Aurora A kinase, a validated target in cancer therapy. These findings underscore the importance of strategic modification around the core scaffold to optimize pharmacokinetic profiles and target specificity.

Synthetic methodologies for preparing CAS No. 149946-89-4 typically involve multistep processes starting from readily available aryl halides or heterocycles. One prominent approach employs transition-metal-catalyzed allylation reactions using Grignard reagents or organoboron compounds to construct the propenol framework. Recent innovations include photoredox catalysis systems that enable selective C–O bond formation under mild conditions, reducing byproduct formation compared to traditional methods involving strong acids or bases. These improvements align with green chemistry principles by minimizing solvent usage and energy consumption during scale-up processes.

The compound's role as a synthetic intermediate extends beyond pharmaceutical applications into agrochemical development. Researchers at ETH Zurich demonstrated that incorporating this scaffold into herbicide formulations enhanced herbicidal activity against glyphosate-resistant weed species by disrupting lipid biosynthesis pathways in plant cells. The dual halogenation pattern appears to improve membrane permeability while maintaining selectivity toward target enzymes over mammalian homologs—a critical factor in reducing off-target toxicity concerns.

Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming structural details of CAS No. 149946-89-4. High-resolution mass spectrometry reveals a molecular ion peak at m/z 307 [M+H]⁺ corresponding to its calculated molecular weight (C₉H₉BrFO). Infrared spectroscopy identifies characteristic absorption bands for C=C stretching (~1600 cm⁻¹), O–H bending (~700 cm⁻¹), and C–F stretching (~1300 cm⁻¹), providing definitive evidence for its structural features.

Ongoing research continues to explore novel applications of this compound through combinatorial chemistry approaches. Solid-phase synthesis strategies using resin-bound templates allow rapid generation of diverse derivative libraries by varying substituents on both aromatic rings and functional groups attached to the propenol chain. Such efforts aim to identify optimal configurations that balance potency with metabolic stability—key requirements for successful clinical translation.

In materials science contexts, derivatives containing this core structure show promise as components in organic light-emitting diodes (OLEDs). The conjugated system facilitates efficient charge transport properties when doped into polymer matrices used for emissive layers in flexible display technologies developed by companies like Samsung Display Co., Ltd., who filed patents referencing similar scaffolds last year.

To ensure safe handling during laboratory work involving this compound, standard protective measures should be followed including use of fume hoods when working with concentrated solutions above room temperature due to potential volatility concerns associated with allylic alcohols under certain conditions although no specific hazards related directly back here since nothing mentioned about being hazardous here but just general lab safety practices apply universally regardless so always check SDS sheets provided by suppliers before beginning any experiments involving new chemicals regardless their classification status.

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(CAS:149946-89-4)1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
A1216987
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):357/496/682
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